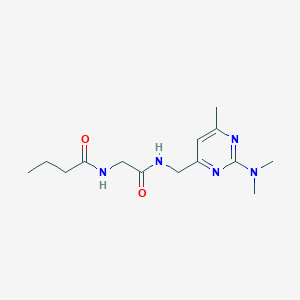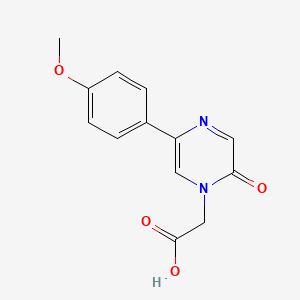
2-(5-(4-甲氧基苯基)-2-氧代吡嗪-1(2H)-基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxyphenylacetic acid is a pale yellow or off-white colored flake . It severely irritates skin and eyes and may be toxic if ingested . It is used in the preparation of methyl 4-methoxyphenylacetate by esterification with dimethyl carbonate using mesoporous sulfated zirconia catalyst . It also serves as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes .
Synthesis Analysis
4-Methoxyphenylacetic acid can be synthesized via condensation of β-(p-methoxybenzoyl) propionic .
Molecular Structure Analysis
The linear formula for 4-Methoxyphenylacetic acid is CH3OC6H4CH2CO2H . The molecular weight is 166.17 .
Chemical Reactions Analysis
Carboxylic acids like 4-Methoxyphenylacetic acid donate hydrogen ions if a base is present to accept them . They react with all bases, both organic (for example, the amines) and inorganic . Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat .
Physical and Chemical Properties Analysis
4-Methoxyphenylacetic acid has a boiling point of 140 °C/3 mmHg (lit.) and a melting point of 84-86 °C (lit.) . It is freely or moderately soluble in water .
科学研究应用
酰化胺类和吡唑
已研究使用类似于“2-(5-(4-甲氧基苯基)-2-氧代吡嗪-1(2H)-基)乙酸”的衍生物对胺类和吡唑的酰化。例如,各种胺类和吡唑与酰氯衍生物的酰化导致新的酰胺和 1-酰基吡唑的形成,突出了该化合物在合成杂环化合物中的效用 (Arutjunyan 等人,2013 年)。这种类型的化学反应对于开发药物和农用化学品至关重要。
羟基肉桂酸-美拉德反应产物
对在食品化学中很重要的美拉德反应的研究发现,羟基肉桂酸衍生物与美拉德中间体反应形成复杂化合物。一项研究发现了与“2-(5-(4-甲氧基苯基)-2-氧代吡嗪-1(2H)-基)乙酸”具有结构相似性的吡嗪酮型美拉德产物 (Jiang 等人,2009 年)。这些发现可能对理解烹饪和加工对食品化合物及其生物活性的影响有意义。
吡喃并吡唑的合成
一项研究展示了吡喃并吡唑的合成,吡喃并吡唑与吡嗪基乙酸结构相关,突出了其在合成具有潜在生物活性的新型有机化合物方面的潜力 (Zolfigol 等人,2013 年)。此类化合物因其潜在的药用应用而受到关注。
抗菌和抗病毒活性
已合成具有与“2-(5-(4-甲氧基苯基)-2-氧代吡嗪-1(2H)-基)乙酸”结构相似性的化合物,并评估了其抗菌和抗病毒活性。例如,合成了新型苯氧基乙酸衍生物并测试了它们的体外抗病毒活性,尽管没有表现出特定的活性 (Yar 等人,2009 年)。这强调了此类化合物在开发新的治疗剂中的重要性。
安全和危害
生化分析
Biochemical Properties
2-(5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the germination of cress and lettuce seeds . This suggests that it may interact with plant growth regulators or enzymes involved in seed germination. Additionally, its structure indicates potential interactions with enzymes involved in oxidative reactions, such as those containing methoxy groups.
Cellular Effects
The effects of 2-(5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl)acetic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with plant cells results in the inhibition of seed germination . This indicates that it may interfere with signaling pathways that regulate growth and development in plants. In mammalian cells, it could potentially affect pathways related to oxidative stress and metabolism due to its structural components.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-(4-methoxyphenyl)-2-oxopyrazin-1(2H)-yl)acetic acid change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its inhibitory effects on seed germination . Long-term exposure to this compound in in vitro or in vivo studies may result in adaptive responses from cells, altering their metabolic and signaling pathways.
属性
IUPAC Name |
2-[5-(4-methoxyphenyl)-2-oxopyrazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-19-10-4-2-9(3-5-10)11-7-15(8-13(17)18)12(16)6-14-11/h2-7H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVYOUHRBQWAFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

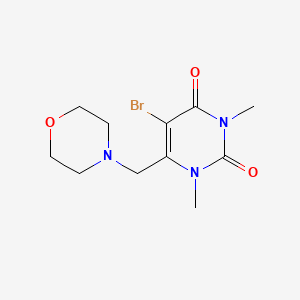
![2-(benzylthio)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2607653.png)
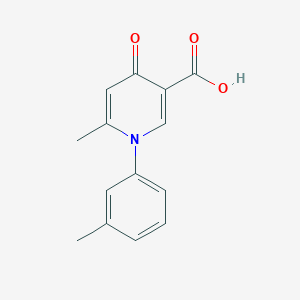
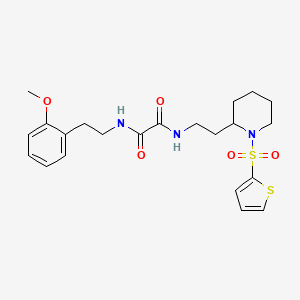
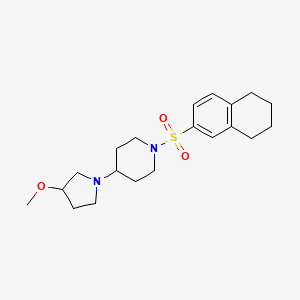
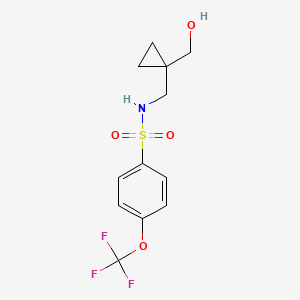

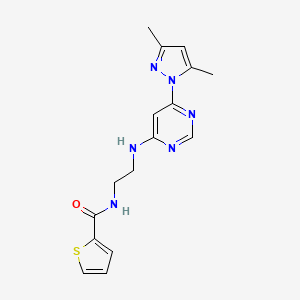

![4-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2607663.png)

![3-(3-chloro-4-fluorophenyl)-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2607667.png)
